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Compound of Interest

Compound Name: 2-Chloro Fenofibric Acid

CAS No.: 61024-31-5

Cat. No.: B1603827 Get Quote

A Technical Deep Dive for Process & Analytical
Scientists
Executive Summary & Chemical Identity
In the synthesis and stability profiling of Fenofibrate, 2-Chloro Fenofibric Acid (2-Cl-FA) acts

as a critical positional isomer impurity (often designated as an "In-House Impurity" or Process

Impurity). Unlike the API, which possesses a para-substituted chlorobenzoyl moiety, 2-Cl-FA

contains an ortho-substituted chlorine.

This structural variation—seemingly minor—induces drastic changes in the crystal lattice

energy, resulting in a significantly lower melting point and altered thermal degradation kinetics

compared to the parent API.
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Feature Fenofibric Acid (API)
2-Chloro Fenofibric Acid
(Impurity)

CAS Number 42017-89-0 61024-31-5

Structure para-chloro substitution ortho-chloro substitution

Melting Point ~185°C 106–109°C

Thermal Risk High stability (Solid State)
Phase transition at process

temps

Origin Active Metabolite
Starting Material Impurity (2-

Chlorobenzoyl chloride)

Thermodynamic Profile & Phase Stability
The thermal stability of 2-Cl-FA must be evaluated through two distinct lenses: Phase Stability

(Physical) and Chemical Stability (Degradation).

Solid-State Phase Transitions
The most immediate thermal risk associated with 2-Cl-FA is its low melting point (106–109°C).

In high-shear granulation or hot-melt extrusion processes involving Fenofibrate, this impurity

may liquefy long before the API, creating localized amorphous regions or eutectic mixtures that

compromise the formulation's physical stability.

Lattice Enthalpy: The ortho-chlorine introduces steric clash with the carbonyl group,

preventing the efficient planar stacking observed in the para-isomer (API). This reduces the

lattice enthalpy, explaining the ~80°C drop in melting point.

Implication: Thermal stress testing at standard "accelerated" conditions (e.g., 40°C) is safe,

but "stress" conditions (>100°C) will induce a phase change, invalidating solid-state

degradation kinetics.

Chemical Degradation Pathways
Under thermal stress (liquid phase or solution), 2-Cl-FA undergoes degradation primarily driven

by the instability of the carboxylic acid and the ether linkage.
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Decarboxylation: At temperatures exceeding 140°C (post-melting), the carboxylic acid moiety

is susceptible to thermal decarboxylation, releasing CO₂.

Ether Cleavage: The ortho-chloro substituent exerts an inductive effect that can destabilize

the phenoxy-ether linkage under acidic thermal stress, leading to hydrolysis.

Visualization: Structural Impact on Stability
The following diagram illustrates the steric influence of the ortho-chlorine atom on the

molecule's stability profile.
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Figure 1: Mechanistic impact of ortho-chlorine substitution on the thermal and physical stability

of 2-Chloro Fenofibric Acid.

Experimental Protocols for Thermal Assessment
To rigorously define the thermal stability of 2-Cl-FA, the following orthogonal analytical

workflows are recommended. These protocols ensure differentiation between the impurity and

the API.

Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine the precise melting onset and heat of fusion to quantify physical stability.

Sample Prep: Weigh 2–4 mg of 2-Cl-FA into a Tzero aluminum pan. Crimp hermetically

(pinhole lid if volatile byproducts are expected).

Equilibration: Equilibrate at 25°C for 5 minutes.

Ramp: Heat from 25°C to 250°C at a rate of 10°C/min.

Analysis:
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Observe endotherm onset (Target: ~106°C).

Observe exotherms >150°C (indicative of decomposition/decarboxylation).

Criterion: A sharp endotherm indicates high purity; a broadened peak suggests

degradation or amorphous content.

Protocol B: Forced Degradation (Thermal/Humidity)
Objective: Assess chemical stability under ICH Q1A stress conditions.

Preparation: Prepare three sets of samples:

Set A (Control): Stored at 2-8°C.

Set B (Thermal): Solid state, open vial, 80°C for 7 days.

Set C (Hydrolytic Thermal): Dissolve in 0.1N NaOH, reflux at 60°C for 4 hours (simulating

process cleaning).

Analysis: Analyze via RP-HPLC (Method below).

Calculation: Mass Balance = (Assay of Active + Sum of Impurities). If Mass Balance < 95%,

volatile degradation products (CO₂) are suspected.

HPLC Method for Specificity
Standard Fenofibrate methods may co-elute isomers. Use this optimized method for

separation.

Column: C18 Phenyl-Hexyl (provides selectivity for positional isomers), 150 x 4.6 mm, 3.5

µm.

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 40% B to 80% B over 15 minutes.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detection: UV at 286 nm.[1]

Expected Retention: 2-Cl-FA will typically elute before Fenofibric Acid due to slightly higher

polarity/lower lipophilicity caused by the ortho-effect.

Analytical Workflow & Decision Logic
The following workflow outlines the decision process when characterizing thermal anomalies in

Fenofibrate samples containing this impurity.

Sample: Thermal Anomaly Detected

Run DSC (25-200°C)

Endotherm at ~106°C?

Suspect 2-Cl-FA Isomer

Yes

Suspect API Polymorph/Degradant

No (Peak >180°C)

Run Orthogonal HPLC
(Phenyl-Hexyl Column)

Retention Time Match
(CAS 61024-31-5)
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Figure 2: Diagnostic workflow for differentiating 2-Chloro Fenofibric Acid thermal events from

API degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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